
N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Carboxamide Formation: The carboxamide group can be introduced by reacting the sulfonylated indoline with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of halogenated or alkylated indoline derivatives.
科学的研究の応用
Pharmacological Properties
1.1 Anticancer Activity
Research has demonstrated that N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide exhibits potent anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the naphthalene sulfonyl group enhances its interaction with biological targets, making it a promising candidate for further development in cancer therapy.
1.2 Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it may target cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins, thereby reducing inflammation and associated pain .
1.3 Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. It demonstrates efficacy against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit metabolic processes essential for bacterial survival .
1.4 Diabetes Management
Recent studies have identified this compound as a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in gluconeogenesis. This inhibition suggests potential applications in managing type II diabetes mellitus by regulating glucose production in the liver .
Structure–Activity Relationship (SAR)
A systematic exploration of the structure–activity relationships of this compound has revealed insights into how modifications can enhance its biological activity:
Modification | Effect on Activity | Comments |
---|---|---|
Addition of alkyl groups | Increased potency against cancer cells | Enhances lipophilicity |
Variation of sulfonyl group | Alters enzyme selectivity | Important for targeting specific pathways |
Changes to carboxamide moiety | Modifies solubility and bioavailability | Critical for pharmacokinetics |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various contexts:
4.1 In Vitro Studies
In vitro experiments have shown that this compound effectively reduces cell viability in multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
4.2 In Vivo Models
Animal studies suggest that this compound can significantly reduce tumor growth and inflammation markers, supporting its potential as a therapeutic agent.
作用機序
The mechanism of action of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity through the formation of hydrogen bonds and other interactions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a member of the indole derivative family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a fructose-1,6-bisphosphatase (FBPase) inhibitor, which may offer new avenues for treating metabolic disorders like type II diabetes mellitus. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and research findings.
This compound primarily acts as an inhibitor of FBPase, an enzyme crucial in gluconeogenesis. By inhibiting this enzyme, the compound can potentially lower blood glucose levels, making it a candidate for diabetes treatment. The interaction is believed to occur through a noncompetitive mechanism, where the compound binds to the enzyme without competing with the substrate, thus altering its activity.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its efficacy. Research has shown that modifications in the naphthyl and sulfonamide groups significantly influence its inhibitory potency against FBPase. For instance:
Modification | Effect on Activity |
---|---|
Increased sulfonamide size | Enhanced inhibitory activity |
Variation in naphthyl substituents | Altered binding affinity and selectivity |
Computational studies utilizing 3D-QSAR models have demonstrated strong predictive capabilities for these modifications, with R2 values exceeding 0.97, indicating a robust correlation between structure and activity .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent .
Case Studies
- Diabetes Treatment : In a study evaluating novel FBPase inhibitors, N-ethyl derivatives showed promising results in lowering glucose levels in diabetic models, suggesting their potential therapeutic application .
- Anticancer Properties : Preliminary investigations into the anticancer effects revealed that derivatives of this compound could induce apoptosis in cancer cell lines, highlighting its role in cancer therapy research .
Safety and Toxicology
Toxicological assessments are critical for evaluating the safety profile of this compound. Early studies indicate that while the compound shows significant biological activity, further investigations are necessary to fully understand its safety margins and potential side effects when used therapeutically.
Future Directions
Research is ongoing to explore further modifications of this compound to enhance its pharmacological profiles. Future studies will focus on:
- In vivo efficacy : To confirm findings from in vitro studies.
- Mechanistic studies : To elucidate detailed biochemical pathways affected by the compound.
- Combination therapies : Investigating synergistic effects with existing diabetes medications.
特性
IUPAC Name |
N-ethyl-1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-22-21(24)20-14-17-9-5-6-10-19(17)23(20)27(25,26)18-12-11-15-7-3-4-8-16(15)13-18/h3-13,20H,2,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBIHFJYUMBAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。